molecular formula C16H13N3O2 B602216 N-Carbamoyl Carbamazepine CAS No. 1219170-51-0

N-Carbamoyl Carbamazepine

Cat. No. B602216
M. Wt: 279.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Carbamoyl Carbamazepine” is a derivative of Carbamazepine . Carbamazepine is a dibenzoazepine that carries a carbamoyl substituent at the azepine nitrogen and is used as an anticonvulsant . It is also known as Tegretol and is used to control seizures and to treat pain resulting from trigeminal neuralgia .


Synthesis Analysis

A robust continuous process for the synthesis of carbamazepine (CBZ) has been developed, facilitated by kinetic modeling and monitored by in-line Raman spectroscopy . Accurate kinetic modeling and the use of validated process analytical technology (PAT) models for quantitative measurement were found to play an important role in developing continuous synthesis of drug substances .


Molecular Structure Analysis

Carbamazepine has been subjected to a systematic vibrational spectroscopic assignment and analysis using FT-IR, FT-Raman, and UV spectral data . The vibrational analysis was aided by electronic structure calculations - ab initio (RHF) and hybrid density functional methods (B3LYP) performed with a standard basis set 6-31G (d,p) .


Chemical Reactions Analysis

Carbamazepine is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .


Physical And Chemical Properties Analysis

“N-Carbamoyl Carbamazepine” has a molecular weight of 279.29 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . Its Topological Polar Surface Area is 75.4 Ų .

Scientific Research Applications

  • Anticonvulsant and Bipolar Disorder Treatment : Carbamazepine, which is closely related to N-Carbamoyl Carbamazepine, is known for its effectiveness in treating epilepsy and bipolar affective disorder. It inhibits cyclic AMP production, affecting adenylyl cyclase activity and the phosphorylation of the cAMP response element binding protein, which may explain its therapeutic effects (Chen et al., 1996).

  • Drug Interactions and Pharmacokinetics : Carbamazepine's metabolism can be affected by other drugs, leading to either reduced effectiveness or increased toxicity. This is particularly relevant in polypharmacy contexts, where patients are prescribed multiple medications (Spina et al., 1996).

  • Pain Management : It's used in managing chronic neuropathic pain, particularly when the pain is lancinating or burning. The effectiveness and adverse effects of carbamazepine in this context have been documented in several studies (Wiffen et al., 2005).

  • Antidiuretic Properties : Carbamazepine's influence on arginine vasopressin (AVP) secretion and its antidiuretic properties have been noted, although its precise functional significance requires further exploration (Gold et al., 1983).

  • Genetic Associations in Adverse Drug Responses : Studies on the genetic predisposition to adverse drug responses, particularly cutaneous reactions, in patients taking carbamazepine have highlighted the importance of individual genetic makeup in medication tolerance and safety (Kashiwagi et al., 2008).

  • Adenosine Receptor Interactions : Carbamazepine's potent interaction with brain adenosine receptors has been observed, suggesting potential mechanisms through which it might exert its effects in pain, seizure, and affective disorders (Marangos et al., 1983).

  • Environmental Impact and Detection : Carbamazepine has been studied for its presence and behavior in environmental contexts, particularly in wastewater. Methods for its detection and implications for environmental health have been explored (Oberleitner et al., 2017).

  • Cholinergic System Effects : The impact of carbamazepine on the cholinergic system in the brain, particularly in areas like the striatum, suggests its potential influence on neurotransmitter systems beyond its anticonvulsant and mood-stabilizing effects (Consolo et al., 1976).

  • Phytoremediation Potential : The uptake of carbamazepine by plants and associated bacteria, particularly in the context of wastewater treatment, points to its potential role in phytoremediation strategies (Sauvêtre & Schröder, 2015).

  • Pregnancy and Developmental Effects : The teratogenic effects of carbamazepine, especially on embryonic eye development, are critical considerations for its use during pregnancy (Afshar et al., 2010).

Safety And Hazards

Carbamazepine toxicity can occur at levels higher than 40 mg/L, with usual therapeutic levels being 4 to 12 mg/L . Significant toxicity can lead to disorientation and ataxia at levels of 11–15 mg/L; aggression and hallucinations with levels of 15–25 mg/L .

properties

IUPAC Name

N-carbamoylbenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-15(20)18-16(21)19-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)19/h1-10H,(H3,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYQIRGCBFIMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747287
Record name N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Carbamoyl Carbamazepine

CAS RN

1219170-51-0
Record name (5H-Dibenzo(b,f)azepin-5-ylcarbonyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219170510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamoyl-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5H-DIBENZO(B,F)AZEPIN-5-YLCARBONYL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SF4XM6M0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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